molecular formula C13H6Cl3N3O B11814881 5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole

5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B11814881
M. Wt: 326.6 g/mol
InChI Key: OULNYYPPMDBVBQ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 2,4-dichlorophenyl group and at the 5-position with a 6-chloropyridin-3-yl group. Its molecular formula is C₁₃H₇Cl₃N₃O, with a molecular weight of 335.57 g/mol (calculated). It is listed under CAS 1172262-14-4 with a purity of 95% .

The dichlorophenyl and chloropyridinyl substituents contribute to its electron-withdrawing character, which may enhance binding affinity in biological systems or material applications.

Properties

Molecular Formula

C13H6Cl3N3O

Molecular Weight

326.6 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H6Cl3N3O/c14-8-2-3-9(10(15)5-8)12-18-13(20-19-12)7-1-4-11(16)17-6-7/h1-6H

InChI Key

OULNYYPPMDBVBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)C3=CN=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine-3-carboxylic acid and 2,4-dichlorobenzohydrazide.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the oxadiazole ring. This is usually achieved by treating the mixture with a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and efficiency.

Chemical Reactions Analysis

5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions on the pyridine and phenyl rings.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Potential Applications
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole (CAS 1172262-14-4) 6-Chloropyridin-3-yl; 2,4-dichlorophenyl C₁₃H₇Cl₃N₃O 335.57 Unique substitution pattern with 2,4-dichlorophenyl and 6-chloropyridinyl Agrochemicals, antimicrobial agents
5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole (CAS 1119396-12-1) 2-Chloropyridin-4-yl; 3,5-dichlorophenyl C₁₃H₇Cl₃N₃O 335.57 Chlorine positions differ (3,5-dichlorophenyl vs. 2,4-dichlorophenyl) Likely similar to target compound
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole (CAS 1708250-85-4) 2-Chloropyridin-3-yl; 2-difluoromethoxyphenyl C₁₄H₈ClF₂N₃O₂ 347.68 Difluoromethoxy group increases lipophilicity; pyridinyl chlorine at position 2 Pharmaceuticals, agrochemicals
5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (HC-6523) Dichloromethyl; 4-nitrophenyl C₉H₅Cl₂N₃O₃ 290.06 Nitro group (electron-withdrawing) instead of chlorinated aryl; dichloromethyl side chain Materials science, reactive intermediates
5-(3,5-Dichlorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole Quinolin-8-ylsulfonylmethyl; 3,5-dichlorophenyl C₂₀H₁₂Cl₂N₄O₃S 471.30 Bulky sulfonylquinoline group enhances EGFR inhibition Anticancer therapeutics

Molecular Weight and Solubility

  • The target compound’s molecular weight (335.57 g/mol) is comparable to CAS 1119396-12-1 but lower than the difluoromethoxy analog (347.68 g/mol) .
  • Fluorinated derivatives (e.g., CAS 1708250-85-4) may exhibit higher lipophilicity, improving blood-brain barrier penetration in pharmaceuticals .

Biological Activity

5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. Its unique molecular structure, featuring a pyridine ring and a dichlorophenyl group, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C15H11Cl3N2O
  • Molecular Weight : Approximately 332.71 g/mol
  • Structure : The compound consists of an oxadiazole ring with substituents that enhance its reactivity and biological interactions.

Biological Activity Overview

Compounds within the oxadiazole class are known for diverse pharmacological effects including:

  • Anticancer Activity : Several studies have indicated that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Oxadiazoles have demonstrated activity against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects : These compounds may inhibit key inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Antiproliferative Activity

A notable study investigated a library of oxadiazole derivatives, including 5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole. The MTT assay revealed significant antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) . The study highlighted the compound's ability to inhibit topoisomerase I, an enzyme critical for DNA replication and repair.

Structure-Activity Relationship (SAR)

The structure-activity relationship of oxadiazole derivatives has been extensively studied. Modifications to the oxadiazole ring can enhance biological activity. For example:

  • Substituents at specific positions on the pyridine or phenyl rings can significantly influence potency and selectivity against cancer cells.

Case Studies

  • Topoisomerase Inhibition : A docking study confirmed that 5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole binds effectively to the active site of topoisomerase I, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : In vitro tests showed that similar oxadiazole derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that 5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole may also exhibit similar properties.

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
3-(2-chloropyridin-3-yl)-N-(4-fluorobenzyl)-1,2,4-oxadiazoleStructureContains a fluorobenzyl group; potential for different biological activity due to fluorine substitution.
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleStructureExhibits strong MAO-B inhibition; useful in neurodegenerative disease research.
5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazoleStructureChloromethyl substitution may enhance reactivity in further chemical modifications.

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